4-Hydrazinyl-6-methylpyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6-methylpyrimidin-4-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-4-2-5(9-6)8-3-7-4/h2-3H,6H2,1H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWHXGZANIHORL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40878806 | |
| Record name | 4-Hydrazino-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40878806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Derivatization Reactions and Synthetic Transformations of 4 Hydrazinyl 6 Methylpyrimidine
Formation of Hydrazone Derivatives (Schiff Bases)
The primary amine of the hydrazinyl group in 4-hydrazinyl-6-methylpyrimidine is a potent nucleophile, readily reacting with carbonyl compounds to form hydrazones, which are also known as Schiff bases. nih.govsdiarticle5.com These reactions are fundamental in extending the molecular framework and introducing new functionalities.
Condensation with Aldehydes and Ketones
The condensation of this compound with a range of aldehydes and ketones is a straightforward and efficient method for the synthesis of hydrazone derivatives. nih.gov This reaction typically involves refluxing the reactants in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid. nih.gov The resulting hydrazones are valuable intermediates for further synthetic modifications.
The general reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N-NH- bond. sdiarticle5.com A variety of aromatic and heterocyclic aldehydes have been successfully condensed with hydrazino pyrimidines to yield the corresponding Schiff bases. nih.gov
Table 1: Examples of Hydrazone Synthesis from Hydrazino Pyrimidines
| Hydrazino Pyrimidine (B1678525) Derivative | Aldehyde/Ketone | Product (Schiff Base) | Reference |
| 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione | Various aromatic aldehydes | Substituted Schiff bases | jocpr.com |
| 2-amino-4-hydrazino-6-methylpyrimidine (B1269494) | Aromatic aldehydes | 4-[(Arylmethylidene)hydrazinyl]-6-methylpyrimidin-2-amine hydrochlorides | researchgate.net |
| Hydrazino pyrimidines | Aldehydes or ketones | Hydrazones |
Synthesis of Bishydrazone Systems
The presence of two hydrazinyl groups on a pyrimidine ring, as in 4,6-bis(hydrazinyl)-2-methylpyrimidine, allows for the synthesis of bishydrazone systems. These molecules possess two C=N-NH linkages and can act as ligands for metal complexation. scielo.org.co
A notable example is the condensation reaction between 4,6-(bis-hydrazino)-2-methylpyrimidine and 6-(hydroxymethyl)picolinaldehyde. scielo.org.co This reaction yields 6-(hydroxymethyl)pyridine-2-carboxaldehyde[2-methyl-pyrimidine-4,6-diyl]bis-hydrazone, a two-arm system with interesting photochemical properties. scielo.org.co
Synthesis of Formazan (B1609692) Derivatives
Formazan derivatives, characterized by the -N=N-C(R)=N-NH- chain, can be synthesized from the Schiff bases derived from this compound. jocpr.com The synthesis is a two-step process. First, the hydrazino pyrimidine is condensed with an aldehyde to form a Schiff base. jocpr.com Subsequently, the Schiff base is coupled with a diazonium salt in a pyridine (B92270) solution to yield the formazan derivative. jocpr.com
This method has been employed to synthesize a series of uracil (B121893) formazans by first preparing the Schiff base from 6-hydrazino-3-methyl uracil and various aromatic aldehydes. jocpr.com These Schiff bases are then reacted with different aryl diazonium chlorides to produce a range of substituted formazan derivatives. jocpr.com The classical method for formazan synthesis involves the coupling of diazonium salts with aldehyde hydrazones.
Cyclization Reactions to Fused Heterocyclic Systems
The hydrazinyl moiety of this compound is a key functional group for the construction of fused heterocyclic systems through cyclization reactions. These reactions lead to the formation of new rings, significantly expanding the chemical space of pyrimidine-based compounds.
Formation of Pyrazole (B372694) Derivatives
The reaction of this compound and its derivatives with 1,3-dicarbonyl compounds or their equivalents is a well-established route for the synthesis of pyrazole-fused pyrimidines, known as pyrazolo[3,4-d]pyrimidines. ekb.egheteroletters.org For instance, the condensation of 4-chloro-2-hydrazino-6-methylpyrimidine with acetylacetone (B45752) in refluxing ethanol yields the corresponding pyrazole derivative. heteroletters.org
Another approach involves the cyclization of intermediates derived from the reaction of hydrazino pyrimidines with compounds like ethyl cyanoacetate (B8463686). ekb.eg For example, heating 6-hydrazinyl-1-methylpyrimidine-2,4(1H,3H)-dione with p-chlorobenzylidene ethyl cyanoacetate in DMF in the presence of triethylamine (B128534) leads to the formation of a pyrazolo[3,4-d]pyrimidine derivative. ekb.eg
Table 2: Synthesis of Pyrazole Derivatives
| Starting Material | Reagent | Product | Reference |
| 4-chloro-2-hydrazino-6-methylpyrimidine | Acetylacetone | 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine | heteroletters.org |
| 6-hydrazinyl-1-methylpyrimidine-2,4(1H,3H)-dione | p-chlorobenzylidene ethyl cyanoacetate | 3-(4-chlorophenyl)-7-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | ekb.eg |
| 4-Hydrazinyl-6-methyl-2-(alkylthio)pyrimidines | - | Pyrazolyl-pyrimidines | journalcsij.com |
Formation of Triazine Derivatives
The hydrazinyl group of this compound can also be utilized to construct fused triazine rings, leading to the formation of pyrimido[2,1-c] nih.govjocpr.comCurrent time information in Bangalore, IN.triazine systems. chem-soc.si These reactions often involve the cyclization of the hydrazino pyrimidine with reagents containing a two-carbon unit with reactive functional groups. chem-soc.si
For example, the reaction of 2-hydrazinyl-1-methylpyrimidine with monochloroacetic acid or chloroacetyl chloride in warm DMF can lead to the formation of isomeric dioxo-pyrimido[2,1-c] nih.govjocpr.comCurrent time information in Bangalore, IN.triazines. chem-soc.si The functionalization of 4-hydrazinyl-6-methyl-2-(alkylthio)pyrimidines can also lead to fused 1,2,4-triazolo[4,3-c]pyrimidines. journalcsij.com
Other Annulations to Polycyclic Structures
The hydrazinyl moiety at the C4 position of the pyrimidine ring is a potent binucleophile, readily participating in cyclization reactions with various electrophiles to form fused heterocyclic systems. These annulation reactions are crucial for the synthesis of complex polycyclic molecules with potential applications in medicinal chemistry and materials science.
One significant strategy involves the reaction of dihydrazinylpyrimidines with nitroalkanes. For instance, the reaction of 2,4-dihydrazinyl-6-methyl-5-nitropyrimidine with nitroalkanes in polyphosphoric acid (PPA) leads to the formation of a bis smolecule.comsmolecule.comtriazolo[4,3-a:4',3'-c]pyrimidine system. This transformation expands the scope of heterocyclic annulations by utilizing phosphorylated nitronates as electrophilic intermediates. researcher.life
Furthermore, the presence of other functional groups on the pyrimidine ring can influence the course of annulation. Derivatives such as 4-hydrazinyl-6-methyl-2-(alkylthio)pyrimidines serve as precursors to fused 1,2,4-triazolo[4,3-c]pyrimidines. researchgate.net The hydrazinyl group can also be acylated, and the resulting intermediate can be cyclized to form various fused systems, including 1,2,4-triazolo[4,3-a]pyrimidin-7-ones and pyrimido[2,1-c] smolecule.comsmolecule.comtriazin-8-ones. nih.gov More complex structures, like pyrazolo[4,3-e] smolecule.comsmolecule.comtriazolo[4,3-c]pyrimidines, can be synthesized through multi-step sequences starting from appropriately substituted pyrimidine hydrazines, demonstrating the scaffold's utility in building intricate polycyclic frameworks. researchgate.net
| Starting Material Class | Reagent/Conditions | Polycyclic Product | Reference |
|---|---|---|---|
| 2,4-Dihydrazinylpyrimidines | Nitroalkanes, Polyphosphoric Acid (PPA) | bis smolecule.comsmolecule.comTriazolo[4,3-a:4',3'-c]pyrimidines | researcher.life |
| 4-Hydrazinyl-2-(alkylthio)pyrimidines | Cyclization of acylhydrazide derivatives | 1,2,4-Triazolo[4,3-c]pyrimidines | researchgate.net |
| Hydrazinopyrimidin-4-ones | Acylating Agents (e.g., acid chlorides, orthoesters) | 1,2,4-Triazolo[4,3-a]pyrimidin-7-ones | nih.gov |
| Hydrazinopyrimidin-4-ones | α-Halo-ketones, followed by cyclization | Pyrimido[2,1-c] smolecule.comsmolecule.comtriazin-8-ones | nih.gov |
Other Functional Group Modifications of the Pyrimidine Ring
Beyond the reactions of the hydrazinyl group, the pyrimidine ring of this compound and its precursors can undergo various functional group modifications. These transformations are key to creating a diverse library of derivatives by altering the substitution pattern and electronic properties of the core heterocycle.
A common and powerful strategy involves the halogenation of the pyrimidine ring, typically by converting hydroxyl groups to chloro groups using reagents like phosphorus oxychloride (POCl₃). nih.gov These chloro-pyrimidines are valuable intermediates, as the chlorine atoms can be selectively displaced by various nucleophiles in SNAr reactions. For example, the synthesis of 2-amino-4-hydrazinyl-6-methoxypyrimidine proceeds from a 4-chloro precursor, where the chlorine is displaced by hydrazine (B178648). mdpi.comresearchgate.net This highlights how halogenation enables the introduction of the key hydrazinyl group itself or other functionalities. Structure-activity relationship studies have shown that replacing hydroxyl groups with chlorine can significantly impact biological activity. rsc.org
The introduction of sulfur or selenium functionalities also represents an important modification. Thiolation or selenation can be achieved to produce 2-(alkylthio)- or 2-(alkylselanyl)-substituted pyrimidines. researchgate.netresearchgate.net These groups can be further manipulated or can influence the reactivity of the pyrimidine ring in subsequent steps.
The methyl group at the C6 position is not merely a passive substituent. It can be oxidized to a formyl group (-CHO) using methods like the Riley oxidation with selenium dioxide. researchgate.net The resulting pyrimidine-4-carbaldehyde (B152824) is a versatile handle for a wide array of subsequent transformations, including the generation of alkynyl, cyano, or other complex side chains. researchgate.net
Finally, modern cross-coupling techniques offer vast possibilities. Although direct application on this compound is less common, the principle of using transition metal-catalyzed reactions, such as the Suzuki coupling, on halogenated pyrimidine precursors allows for the formation of C-C bonds, attaching aryl or alkyl groups to the pyrimidine core. rsc.orgnih.gov This method is fundamental for creating highly functionalized pyrimidine derivatives.
| Modification Type | Reagent/Method | Resulting Functional Group | Significance | Reference |
|---|---|---|---|---|
| Halogenation | Phosphorus oxychloride (POCl₃) | Chloro (-Cl) | Creates a versatile intermediate for nucleophilic substitution. | nih.gov |
| Nucleophilic Substitution | Hydrazine, Amines, Alkoxides on a chloro-pyrimidine | Hydrazinyl, Amino, Alkoxy groups | Introduces key functional groups. | mdpi.comresearchgate.netrsc.org |
| Methyl Group Oxidation | Selenium Dioxide (Riley Oxidation) | Formyl (-CHO) | Provides a handle for extensive side-chain modifications. | researchgate.net |
| Thiolation/Selenation | Potassium selenocyanate, Alkyl halides | Alkylthio (-SR), Alkylselanyl (-SeR) | Introduces S/Se atoms for further derivatization. | researchgate.netresearchgate.net |
| C-C Cross-Coupling | Suzuki, etc. on halo-pyrimidines | Aryl, Alkyl groups | Forms carbon-carbon bonds to the pyrimidine ring. | rsc.org |
Coordination Chemistry and Ligand Applications
Ligand Properties of 4-Hydrazinyl-6-methylpyrimidine
The coordination behavior of this compound is dictated by the availability of nitrogen donor atoms and its structural flexibility, which allows for various coordination modes.
This compound and its derivatives possess multiple potential donor sites, primarily the nitrogen atoms of the pyrimidine (B1678525) ring and the hydrazinyl moiety. In many of its metal complexes, particularly those involving Schiff base derivatives, coordination occurs through one of the ring nitrogen atoms and the nitrogen atom of the hydrazinyl group (or the imine nitrogen in Schiff bases). researchgate.net For instance, in Schiff bases formed by the condensation of 2-amino-4-hydrazino-6-methylpyrimidine (B1269494) with aldehydes or ketones, the resulting ligands act as ONN donors, coordinating through the phenolic oxygen, the azomethine nitrogen, and a pyrimidine ring nitrogen. researchgate.net This establishes the pyrimidine ring nitrogen and the exocyclic hydrazinyl nitrogen as the principal coordination sites. The hydrazinyl group (-NHNH2) contains two nitrogen atoms, but it is typically the terminal -NH2 group that participates in coordination.
The term denticity refers to the number of donor groups in a single ligand that bind to a central metal atom. This compound can function as a bidentate ligand, coordinating to a metal ion through a nitrogen atom of the pyrimidine ring and the terminal nitrogen of the hydrazinyl group to form a stable five-membered chelate ring.
The versatility of the hydrazinyl group allows for the synthesis of more complex, multidentate ligands. nih.govrsc.org For example, condensation with another carbonyl compound can lead to the formation of bis-hydrazone ligands. A notable example is the bis-hydrazone derived from 4,6-bis-hydrazino-2-methylpyrimidine, which acts as a "two-arm system" capable of coordinating to two separate metal centers simultaneously. scielo.org.coredalyc.orgresearchgate.net This demonstrates how the core pyrimidine structure can be elaborated to create ligands with higher denticity and more complex coordination modes, such as bridging or forming polynuclear structures. scielo.org.coredalyc.orgresearchgate.net
The introduction of substituents onto the this compound framework significantly modifies its electronic properties and steric profile, thereby influencing its behavior as a ligand. The most common modification is the condensation of the hydrazinyl group with various aldehydes and ketones to form Schiff base hydrazones. researchgate.net
This derivatization can:
Increase Denticity: As seen in the reaction with 2-hydroxyacetophenone, a bidentate hydrazinylpyrimidine can be converted into a tridentate (ONN) ligand. researchgate.net
Alter Ligand Field Strength: The electronic nature of the substituents on the aldehyde or ketone moiety can tune the electron density on the donor atoms. Electron-withdrawing groups (like -CF3) or electron-donating groups can impact the ligand field strength, which in turn affects the magnetic and spectral properties of the metal complexes. csic.esd-nb.info
Influence Complex Geometry: The steric bulk of the substituents can dictate the coordination geometry around the metal center, favoring, for example, an octahedral over a square planar geometry. ekb.eg For instance, a study on a related pyrimidine carbohydrazide (B1668358) ligand showed it acts as a neutral bidentate ligand, forming octahedral complexes with various transition metals. ekb.eg
Synthesis of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives is typically achieved through direct reaction of the ligand with a metal salt in a suitable solvent.
Complexes of this compound-derived ligands with a variety of transition metals have been synthesized and characterized. The general synthetic method involves refluxing a solution of the ligand and the corresponding metal salt (e.g., chlorides, nitrates, or acetates) in a solvent like ethanol (B145695) or methanol (B129727). ekb.egfrontiersin.org
Schiff base ligands derived from 2-amino-4-hydrazino-6-methylpyrimidine have been used to synthesize complexes with Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and dioxouranium(VI) (UO₂²⁺). researchgate.net The resulting complexes often exhibit 1:1 or 1:2 metal-to-ligand stoichiometries, leading to various geometries, with octahedral being common. researchgate.netekb.eg The formation of these complexes is confirmed through techniques such as elemental analysis, IR spectroscopy, and magnetic susceptibility measurements.
| Metal Ion | Ligand Type | Stoichiometry (Metal:Ligand) | Proposed Geometry | Reference |
|---|---|---|---|---|
| Copper(II) | Schiff Base Hydrazone | 1:1, 1:2 | Octahedral | researchgate.netekb.eg |
| Nickel(II) | Schiff Base Hydrazone | 1:1, 1:2 | Octahedral | researchgate.netekb.eg |
| Zinc(II) | Schiff Base Hydrazone | 1:1 | Octahedral | researchgate.netekb.eg |
| Iron(III) | Schiff Base Hydrazone | 1:1 | Octahedral | researchgate.net |
| Uranium(VI) (as UO₂²⁺) | Schiff Base Hydrazone | 1:1 | Not Specified | researchgate.net |
The coordination chemistry of pyrimidine-hydrazone ligands extends to lanthanide metals, which are known for their high coordination numbers and unique photophysical properties. frontiersin.org The synthesis of lanthanide complexes often utilizes multidentate ligands capable of encapsulating the large lanthanide ions.
A bis-hydrazone ligand, 6-(hydroxymethyl)pyridine-2-carboxaldehyde[2-methyl-pyrimidine-4,6-diyl]bis-hydrazone, synthesized from 4,6-bis-hydrazino-2-methylpyrimidine, has been successfully used to form complexes with Lanthanum(III) and Samarium(III). scielo.org.coredalyc.org The synthesis was achieved by reacting the ligand with the respective lanthanide chloride salts. scielo.org.coresearchgate.net These complexes are of particular interest for their potential applications in materials science due to their fluorescence properties. scielo.org.coresearchgate.net
| Metal Ion | Ligand Type | Synthetic Method | Reference |
|---|---|---|---|
| Lanthanum(III) | Bis-hydrazone of 4,6-bis-hydrazino-2-methylpyrimidine | Reaction with LaCl₃ in solution | scielo.org.coredalyc.orgresearchgate.net |
| Samarium(III) | Bis-hydrazone of 4,6-bis-hydrazino-2-methylpyrimidine | Reaction with SmCl₃ in solution | scielo.org.coredalyc.orgresearchgate.net |
Structural Analysis of Coordination Compounds
The versatility of this compound as a ligand stems from its reactive hydrazinyl group and the nitrogen atoms within the pyrimidine ring. It frequently serves as a precursor for Schiff base ligands, which then coordinate with a variety of metal ions, leading to complexes with diverse geometries and properties.
Coordination Geometry and Stereochemistry
The coordination geometry of metal complexes derived from this compound is highly dependent on the specific metal ion, the resulting ligand structure (often a Schiff base), and the reaction conditions. tandfonline.com Spectroscopic and analytical studies have elucidated various structural arrangements.
For instance, Schiff base hydrazone ligands derived from the condensation of 2-amino-4-hydrazino-6-methyl pyrimidine with other organic molecules form complexes with a range of geometries. tandfonline.com A notable example is the ligand formed with o-hydroxyacetophenone, which results in complexes with square-planar, octahedral, tetrahedral, and even pentagonal-bipyramidal geometries depending on the central metal ion. tandfonline.com Similarly, other heteroleptic complexes involving pyrimidinyl-based Schiff base ligands have been shown to adopt six-coordinate octahedral geometries for several transition metals. nih.gov
In a specific crystal structure analysis of a copper(II) complex with 2-hydrazino-4-hydroxy-6-methylpyrimidine, the compound was found to have a five-coordinate, distorted square pyramid structure. jst.go.jp In this complex, two of the ligand molecules coordinate to the copper ion in a trans configuration. jst.go.jp Bis-chelate complexes derived from related pyrimidine Schiff bases also exhibit distorted octahedral arrangements around the central metal ions, including Ni(II), Co(III), and Fe(III). researchgate.net
The table below summarizes the observed coordination geometries for various metal ions in complexes derived from this compound-based ligands.
| Metal Ion | Ligand System | Coordination Geometry |
| Cu(II) | Schiff base from 2-amino-4-hydrazino-6-methyl pyrimidine | Square-Planar tandfonline.com |
| Cu(II) | 2-hydrazino-4-hydroxy-6-methylpyrimidine | Distorted Square-Pyramidal jst.go.jp |
| Fe(III) | Schiff base from 2-amino-4-hydrazino-6-methyl pyrimidine | Octahedral tandfonline.com |
| Ni(II) | Schiff base from 2-amino-4-hydrazino-6-methyl pyrimidine | Octahedral tandfonline.com |
| Co(II) | Schiff base from 2-amino-4-hydrazino-6-methyl pyrimidine | Tetrahedral tandfonline.com |
| Zn(II) | Schiff base from 2-amino-4-hydrazino-6-methyl pyrimidine | Tetrahedral tandfonline.com |
| Mn(II) | Heteroleptic pyrimidinyl based Schiff base | Octahedral nih.gov |
| UO₂(VI) | Schiff base from 2-amino-4-hydrazino-6-methyl pyrimidine | Pentagonal-Bipyramidal tandfonline.com |
Role of the Hydrazinyl Group in Metal Binding
The hydrazinyl group (-NHNH₂) is fundamental to the coordinating ability of this compound. It is a primary site for condensation reactions, typically with aldehydes or ketones, to form hydrazone Schiff bases. researchgate.netscielo.org.co It is often the azomethine nitrogen (–N=CH–) of the resulting hydrazone that participates directly in binding to the metal center. tandfonline.comheteroletters.org
Direct coordination of the hydrazinyl group is also observed. In the crystal structure of a copper(II) complex with 2-hydrazino-4-hydroxy-6-methylpyrimidine, the ligand binds to the metal ion through one of the nitrogen atoms of the pyrimidine ring (N3) and the terminal amino nitrogen atom of the hydrazino group. jst.go.jp This dual participation highlights the group's crucial role in forming stable chelate rings with the metal ion. The hydrazone functional group is well-studied for its ability to form stable and versatile coordination complexes. nih.govgrafiati.com
Intermolecular Interactions within Complexes
The solid-state structures of coordination compounds derived from this compound are stabilized by various intermolecular forces. In the crystal lattice of [Cu(LH)₂(H₂O)]Cl₂·2H₂O, where LH is 2-hydrazino-4-hydroxy-6-methylpyrimidine, the pyrimidine rings of the coordinated ligands are not parallel-stacked; instead, they are inclined relative to each other by about 18.9°. jst.go.jp In this structure, the chloride counter-ions form hydrogen bonds with the coordinated water molecule rather than directly with the pyrimidine rings. jst.go.jp
In other related complexes, such as those of a Ni(II) Schiff base, both intermolecular and intramolecular C-H···π and N-H···π interactions contribute to the stability of the crystal packing. researchgate.net Hydrogen bonding also plays a significant role, as seen in molecular docking studies of some heteroleptic complexes where interactions with amino acid residues were noted. frontiersin.org In more complex structures like 2D coordination polymers, the layers can be interdigitated, demonstrating how these interactions build up the larger crystal architecture. researchgate.net
Potential Applications in Metal-Based Materials
The ability of this compound and its derivatives to form stable complexes with a wide array of metal ions opens pathways to novel metal-based materials with diverse functionalities.
The resulting hydrazone complexes are explored for a variety of applications:
Catalysis: Hydrazone metal complexes can act as catalysts in various chemical reactions. grafiati.com
Sensors: Certain complexes exhibit fluorescence, making them candidates for chemical sensors. For example, a Zn(II) complex derived from a related Schiff base has been shown to be a highly efficient fluorescent sensor for detecting permanganate (B83412) ions in aqueous solutions. researchgate.net
Molecular Devices: The photochemical properties of some hydrazone complexes, such as light-induced E/Z isomerization, are of interest for developing molecular switches and information storage devices. scielo.org.co Lanthanide complexes, in particular, are investigated for these applications. scielo.org.co
Biologically Active Materials: Chelation of pyrimidine-based Schiff bases to metal ions can enhance their biological properties compared to the free ligands. nih.gov This is often attributed to an increase in the compound's lipophilicity. nih.gov Such complexes have been investigated for their potential as antimicrobial, antioxidant, and antitumor agents. nih.govnih.gov
The inherent modularity of hydrazone synthesis allows for fine-tuning the electronic and structural properties of the complexes, paving the way for the rational design of materials with targeted magnetic, optical, or chemical characteristics. scielo.org.cografiati.com
Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including pyrimidine (B1678525) derivatives. By analyzing the magnetic properties of atomic nuclei, researchers can map out the proton and carbon environments within the molecule.
¹H NMR spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In the context of 4-hydrazinyl-6-methylpyrimidine and its derivatives, specific chemical shifts (δ) are observed for the protons of the pyrimidine ring, the methyl group, and the hydrazinyl moiety.
For derivatives of this compound, the proton on the pyrimidine ring (H-5) typically appears as a singlet in the aromatic region of the spectrum. For instance, in a study of 4-[(arylmethylidene)hydrazinyl]-6-methylpyrimidin-2-amine hydrochlorides, the H-5 proton signal was observed at approximately 6.76-6.81 ppm. researchgate.net The methyl group (CH₃) protons consistently produce a sharp singlet further upfield, a characteristic signal for such groups. In derivatives like 2-benzylthio-4-hydrazinyl-6-methylpyrimidine, this signal is found around 2.24 ppm. bibliotekanauki.pl The protons associated with the hydrazinyl group (-NHNH₂) are exchangeable and their signals can be broad, appearing over a wide range of chemical shifts; their presence is often confirmed by D₂O exchange experiments. heteroletters.org In some hydrazone derivatives, the N=CH proton provides a characteristic singlet downfield, often between 8.30 and 8.70 ppm. researchgate.netbibliotekanauki.pl
Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Pyrimidine-H (C5-H) | ~6.50 - 6.81 | Singlet | Position can vary based on substitution. researchgate.netbibliotekanauki.pl |
| Methyl (C6-CH₃) | ~2.24 - 2.51 | Singlet | A sharp, characteristic signal for the methyl group. researchgate.netbibliotekanauki.pl |
| Hydrazine (B178648) (-NH, -NH₂) | Variable | Broad Singlet | Exchangeable with D₂O; position and intensity vary. heteroletters.org |
Note: Data is compiled from studies on various derivatives and serves as a representative example.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete map of the carbon skeleton.
For derivatives of this compound, the carbon atoms of the pyrimidine ring resonate at characteristic downfield positions due to the influence of the electronegative nitrogen atoms. In analyses of related compounds, signals for the pyrimidine carbons (C2, C4, C6) are typically found in the range of 155-170 ppm. researchgate.net The C5 carbon, being a methine carbon, appears further upfield, for example at 94.05 ppm in one derivative. researchgate.net The carbon of the methyl group (CH₃) gives a signal in the upfield region, characteristically around 19-24 ppm. researchgate.net
Table 2: Representative ¹³C NMR Spectral Data for this compound Derivatives
| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Pyrimidine C2, C4, C6 | ~155 - 170 | The exact positions are sensitive to substituents on the ring. researchgate.net |
| Pyrimidine C5 | ~94 - 101 | Appears at a higher field than other ring carbons. researchgate.nettandfonline.com |
Note: Data is compiled from studies on various derivatives and serves as a representative example.
Two-dimensional (2D) NMR techniques are employed to resolve complex structures and provide unambiguous signal assignments.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. A COSY spectrum of a complex hydrazone derivative of pyrimidine would show correlations between coupled protons, helping to piece together molecular fragments. tandfonline.com While specific COSY data for the parent this compound is not detailed in the surveyed literature, this technique is invaluable for confirming the connectivity in its more complex derivatives.
DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for example, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. This would unequivocally identify the methyl carbon and the C5-H carbon in the structure of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum provides clear evidence for its key structural features.
The hydrazinyl group (-NHNH₂) is characterized by stretching vibrations of the N-H bonds, which typically appear as one or two bands in the region of 3200-3400 cm⁻¹. bibliotekanauki.pl The pyrimidine ring itself gives rise to several characteristic absorptions. The C=N stretching vibrations within the ring are observed in the 1658-1550 cm⁻¹ region. impactfactor.org The C=C aromatic stretching vibrations also fall within this range, often around 1596-1474 cm⁻¹. bibliotekanauki.plimpactfactor.org The stretching vibrations of the C-H bonds in the methyl group and on the pyrimidine ring are found just below and above 3000 cm⁻¹, respectively.
Table 3: Characteristic IR Absorption Bands for this compound Derivatives
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| ~3200 - 3400 | Hydrazinyl (N-H) | Stretching |
| ~2930 - 2980 | Methyl (C-H) | Stretching |
| ~1550 - 1660 | Pyrimidine (C=N) | Stretching |
| ~1470 - 1600 | Pyrimidine (C=C) | Aromatic Ring Stretching |
Note: Data compiled from various sources on pyrimidine hydrazones and related derivatives. bibliotekanauki.plimpactfactor.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information on the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The pyrimidine ring, being an aromatic system, exhibits characteristic π→π* transitions. The presence of the hydrazinyl group, a strong auxochrome, influences the position and intensity of these absorption bands.
Studies on pyrazolylpyrimidines derived from this compound show strong absorption bands in the UV region. rsc.org For example, derivatives exhibit absorption maxima that can be influenced by solvent polarity and substitution on the pyrazole (B372694) ring. rsc.org The electronic properties and potential for applications in materials science, such as in metallogrids for OLEDs, are often investigated using this technique. bohrium.comraccefyn.co The photophysical properties, including fluorescence and phosphorescence, of complex derivatives have been studied, revealing dual emission capabilities that are dependent on the molecular structure and environment. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to obtain structural information from its fragmentation pattern.
For this compound and its derivatives, mass spectrometry confirms the successful synthesis by identifying the molecular ion peak (M⁺). For example, the mass spectrum of 4-[(4-chlorobenzylidene)hydrazinyl]-6-methylpyrimidin-2-amine showed a molecular ion peak at m/z 261.64, consistent with its calculated molecular weight. researchgate.net High-resolution mass spectrometry (HRMS) is often used to determine the elemental composition with high accuracy, providing definitive structural confirmation. tandfonline.com The fragmentation patterns observed in the mass spectrum can also yield valuable structural clues, revealing the loss of specific groups like the methyl or hydrazinyl moieties.
Fluorescence Spectroscopy for Photophysical Properties
Research focusing directly on the intrinsic fluorescence properties of isolated this compound is not extensively available in the reviewed literature. Its significance in photophysical studies primarily stems from its role as a key precursor in the synthesis of more complex, fluorescent molecules. The hydrazinyl group provides a reactive site for constructing larger systems with specific photophysical behaviors, such as those exhibiting excited-state intramolecular proton transfer (ESIPT).
Derivatives synthesized from this compound have been the subject of detailed photophysical analysis. For instance, condensation reactions with dicarbonyl compounds lead to the formation of pyrimidine-based structures that display interesting emissive properties.
A notable application is in the synthesis of pyrimidine-based compounds capable of ESIPT. For example, the condensation of 4-hydrazinyl-2-(2-hydroxyphenyl)-6-methylpyrimidine with acetylacetone (B45752) and dibenzoylmethane (B1670423) yields compounds that exhibit dual emission in the solid state, a characteristic feature of ESIPT. rsc.orgbohrium.com These molecules have a short intramolecular hydrogen bond, which is a prerequisite for the ESIPT process. rsc.orgbohrium.com
In another area of research, 4,6-(bis-hydrazino)-2-methylpyrimidine, a related compound, is used to synthesize bis-hydrazone ligands. When complexed with lanthanide ions such as Lanthanum(III) and Samarium(III), these ligands form complexes with notable fluorescence quantum yields. scielo.org.co The study of these complexes provides insight into the influence of the metal center on the emissive properties of the organic ligand system. scielo.org.co
While these examples highlight the utility of the hydrazinylpyrimidine scaffold in creating fluorescent materials, the photophysical data presented in such studies belong to the larger, more complex derivatives and not to the basic this compound structure itself. For instance, one study involving a synthesized pyridine (B92270) derivative, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, explicitly states that the compound does not emit fluorescence. researchgate.net
The table below summarizes the photophysical data for a derivative synthesized from a related bis-hydrazone, illustrating the type of information obtained in such studies.
Table 1: Photophysical Data for Lanthanide Complexes of a Bis-Hydrazone Derived from 4,6-(bis-hydrazino)-2-methylpyrimidine
| Complex | Fluorescence Quantum Yield (Φ) |
| La(III) Complex | 0.2024 scielo.org.co |
| Sm(III) Complex | 0.1413 scielo.org.co |
Crystal Structure Analysis
Single-Crystal X-ray Diffraction Studies of the Compound and its Derivatives
Single-crystal X-ray diffraction studies have been instrumental in elucidating the structures of various derivatives of 4-Hydrazinyl-6-methylpyrimidine. For instance, the condensation of 4-hydrazinyl-2-(2-hydroxyphenyl)-6-methylpyrimidine with acetylacetone (B45752) and dibenzoylmethane (B1670423) yields 2-(2-hydroxyphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine (HL¹) and 2-(2-hydroxyphenyl)-4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-methylpyrimidine (HL²), respectively. rsc.org The crystal structure of HL¹ reveals a nearly planar molecule. rsc.org This planarity is a significant feature, influencing the potential for π-stacking interactions within the crystal lattice. rsc.org
Furthermore, studies on derivatives like 4-hydrazinyl-6-methyl-2-(alkylthio)pyrimidines have led to the synthesis of novel compounds whose structures were confirmed using X-ray analysis. researchgate.net The crystallographic data for these derivatives are often deposited in crystallographic databases, providing a valuable resource for further structural investigations. researchgate.net The use of single-crystal X-ray diffraction is not limited to simple derivatives but extends to more complex systems, including those with potential applications in materials science, such as high-energy-density materials derived from pyrimidine (B1678525) skeletons. rsc.org
Single-Crystal X-ray Diffraction Studies of Metal Complexes
The coordination chemistry of this compound and its derivatives has been extensively explored through single-crystal X-ray diffraction. These studies reveal how the ligand coordinates to various metal ions and the resulting geometries of the metal complexes.
For example, a copper(II) complex of 2-hydrazino-4-hydroxy-6-methylpyrimidine, [Cu(LH)₂(H₂O)]Cl₂·2H₂O, was found to have a distorted square pyramid structure. jst.go.jp In this complex, two ligand molecules coordinate to the copper(II) ion in a trans configuration through the N3 atom of the pyrimidine ring and the amino nitrogen of the hydrazino group. jst.go.jp An apical position is occupied by a water molecule. jst.go.jp
Similarly, platinum(II) and platinum(IV) complexes of 2-hydrazino-4-hydroxy-6-methylpyrimidine have been synthesized and structurally characterized. researchgate.net The Pt(II) complex, [PtIICl₂(LH)], exhibits a square planar geometry. researchgate.net In contrast, the crystal structure of the PtIVCl₆₂ complex shows a different coordination environment. researchgate.net
The versatility of pyrimidine-derived ligands is further demonstrated in Schiff base complexes. Metal complexes of Schiff bases derived from S-methyl/S-benzyl dithiocarbazate and 2-S-methylmercapto-6-methylpyrimidine-4-carbaldehyde with Ni(II), Co(III), and Fe(III) have been characterized by single-crystal X-ray diffraction. researchgate.net These complexes typically display a distorted octahedral geometry with an N₄S₂ chromophore around the central metal ion. researchgate.net
Crystallographic Data and Space Group Determination
The determination of the crystal system, space group, and unit cell dimensions is a fundamental outcome of single-crystal X-ray diffraction analysis. This data provides the framework for understanding the packing of molecules in the crystal.
For the derivative 2-(2-hydroxyphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine (HL¹), the crystals belong to the monoclinic system with the space group P2₁/n. rsc.org A copper(II) complex of 2-hydrazino-4-hydroxy-6-methylpyrimidine crystallizes in the triclinic space group P1̅. jst.go.jp Similarly, a Pt(IV) complex, PtIVCl₆₂, also crystallizes in the triclinic space group P1̅. researchgate.net
These crystallographic parameters are crucial for the complete description of a crystal structure and are essential for any detailed analysis of the intermolecular interactions and packing arrangements.
Below is a table summarizing the crystallographic data for a selection of related compounds:
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| [Cu(LH)₂(H₂O)]Cl₂·2H₂O | C₁₀H₁₈Cl₂CuN₈O₅ | Triclinic | P1̅ | 10.020(2) | 14.384(2) | 7.205(1) | 104.63(2) | 111.04(1) | 84.93(2) | 2 |
| PtIVCl₆₂ | C₁₀H₁₈Cl₆N₈O₂Pt | Triclinic | P1̅ | 6.825(2) | 11.496(4) | 6.775(2) | 101.17(3) | - | 85.69(3) | 1 |
| HL¹ | C₁₆H₁₆N₄O | Monoclinic | P2₁/n | - | - | - | - | - | - | - |
Analysis of Hydrogen Bonding and Supramolecular Interactions
Hydrogen bonding and other supramolecular interactions play a critical role in dictating the crystal packing of this compound and its derivatives. These non-covalent interactions are fundamental to the field of crystal engineering. rsc.org
In the crystal structure of 2-(2-hydroxyphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine (HL¹), an intramolecular O–H···N hydrogen bond is formed. rsc.org The molecules are then assembled into one-dimensional supramolecular chains through π-stacking and van der Waals interactions. rsc.org These chains further interact via C–H···C and C–H···H–C van der Waals forces to build the three-dimensional structure. rsc.org
In metal complexes, hydrogen bonding often involves the ligand, coordinated water molecules, and counter-ions. For instance, in the copper(II) complex of 2-hydrazino-4-hydroxy-6-methylpyrimidine, the chloride ions are not directly hydrogen-bonded to the pyrimidine ring but are linked to the apical water oxygen atoms. jst.go.jp The study of hydrogen-bonding patterns is crucial for understanding the stability and properties of the crystalline material. aps.orgdu.ac.in The analysis of these interactions is often aided by techniques such as Hirshfeld surface analysis. mdpi.com
Conformational Analysis and Molecular Geometry
The molecular geometry and conformational preferences of this compound derivatives are key aspects revealed by crystal structure analysis. Conformational analysis helps in understanding the stability of different molecular shapes. dergipark.org.trpjps.pk
In the derivative HL¹, the 4-(1H-pyrazol-1-yl)pyrimidine moiety adopts a transoid conformation, with a specific torsion angle between the pyrazole (B372694) and pyrimidine rings. rsc.org This conformation is influenced by the steric repulsion between nitrogen lone pairs. rsc.org In a related derivative, HL², a similar transoid conformation is observed, but with a different torsion angle due to the bulkier phenyl group. rsc.org
The geometry of the pyrimidine ring itself can also be influenced by substitution and coordination. In the copper(II) complex of 2-hydrazino-4-hydroxy-6-methylpyrimidine, the pyrimidine rings are not stacked in parallel but are inclined at an angle to each other. jst.go.jp Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental X-ray data to perform detailed conformational analysis and to understand the electronic structure of the molecules. dergipark.org.trsysrevpharm.orgresearchgate.net
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering detailed electronic and structural information about molecules.
Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical techniques used to investigate the electronic structure and geometry of molecules. For pyrimidine (B1678525) derivatives, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), are commonly employed to optimize molecular geometries and predict various properties. nih.govresearchgate.net These methods have proven effective in producing geometric and spectroscopic parameters that are comparable to experimental data, often at a moderate computational cost. nih.gov For more complex systems, such as transition metal complexes involving pyrimidine-based ligands, the LANL2DZ basis set is often used for the metal ions. nih.gov Ab initio methods, like Hartree-Fock (HF), are also utilized, although DFT is often preferred for its balance of accuracy and efficiency. researchgate.net
Quantum chemical calculations are instrumental in predicting the reactivity and stability of 4-Hydrazinyl-6-methylpyrimidine. Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.netnih.gov
Local reactivity can be quantified using Fukui indices, which identify the most susceptible sites for electrophilic, nucleophilic, and radical attack. nih.gov These indices are calculated from the changes in electron density when an electron is added to or removed from the molecule. For pyrimidine derivatives, Fukui indices can pinpoint the reactivity of specific atoms on the pyrimidine ring and its substituents, such as the hydrazinyl group, which can act as a nucleophile. This information is invaluable for predicting the outcomes of chemical reactions.
Table 1: Key Electronic Properties and Reactivity Descriptors from Quantum Chemical Calculations
| Parameter | Description | Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. A higher HOMO energy suggests greater reactivity as a nucleophile. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. A lower LUMO energy suggests greater reactivity as an electrophile. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap implies higher chemical reactivity and lower kinetic stability. nih.gov |
| Fukui Function (f+) | Predicts the site for nucleophilic attack. | Identifies the most electrophilic atom in the molecule. |
| Fukui Function (f-) | Predicts the site for electrophilic attack. | Identifies the most nucleophilic atom in the molecule, such as the nitrogen atoms in the hydrazinyl group. |
| Fukui Function (f⁰) | Predicts the site for radical attack. | Identifies the atom most susceptible to attack by a free radical. |
Computational methods are widely used to model and interpret various types of spectra. labmanager.com Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis), which helps in understanding the electronic transitions within the molecule. nih.govredalyc.org Calculated UV-Vis spectra for similar hydrazone derivatives have shown good agreement with experimental results. nih.gov
Similarly, the vibrational frequencies from Infrared (IR) and Raman spectroscopy can be calculated using DFT. These calculations provide a detailed assignment of the vibrational modes, aiding in the identification of functional groups and the confirmation of molecular structure. nih.gov
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. researchgate.net Comparing calculated NMR data with experimental spectra is a powerful tool for structure elucidation and verification of pyrimidine compounds. researchgate.netnih.govwur.nl
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules and their complexes. These simulations provide insights into the conformational flexibility and stability of this compound and its interactions with biological targets. For related pyrimidine derivatives, MD simulations have been used to validate docking poses and assess the stability of the ligand-receptor complex over time, often on a nanosecond timescale. rjeid.commdpi.com Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the number of hydrogen bonds to quantify binding interactions. rjeid.commdpi.com
Molecular Docking Studies for Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or DNA. For pyrimidine derivatives, docking studies are frequently performed to explore their potential as inhibitors of various enzymes or as ligands for nucleic acid structures like G-quadruplexes. rjeid.comresearchgate.netmdpi.com These studies help to identify key binding interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the target. nih.gov
A primary goal of molecular docking is to estimate the binding affinity, which quantifies the strength of the interaction between the ligand and its target. This is often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki) or dissociation constant (Kd). mdpi.comvulcanchem.com The binding energy is typically calculated using a scoring function that considers various energetic contributions, including electrostatic interactions, van der Waals forces, and solvation effects. rjeid.com For related pyrimidine compounds, docking studies have successfully predicted binding affinities and modes of interaction, providing a rational basis for their observed biological activities. rjeid.commdpi.com
Table 2: Components of Binding Affinity Assessment in Molecular Docking
| Energy Contribution | Description | Relevance to Ligand-Target Interaction |
| Electrostatic Energy | The energy arising from the charge distributions of the ligand and the protein. | Crucial for interactions involving polar groups and hydrogen bonds. rjeid.com |
| Van der Waals Energy | The sum of attractive and repulsive forces between non-bonded atoms. | Important for the overall shape complementarity and packing of the ligand in the binding site. rjeid.com |
| Hydrogen Bond Energy | A specific type of electrostatic interaction involving a hydrogen atom and an electronegative atom. | Often a key determinant of binding specificity and affinity. nih.gov |
| Solvation Energy | The energy change associated with the desolvation of the ligand and the binding site upon complex formation. | Accounts for the effect of the solvent (usually water) on binding. |
| Binding Free Energy | An overall measure of the affinity, combining the above terms. | A more negative value indicates a stronger and more stable interaction. rjeid.com |
Prediction of Binding Modes and Interaction Sites
Molecular docking, a key computational technique, has been instrumental in predicting how this compound and its derivatives interact with biological targets at the molecular level. These studies simulate the binding of a ligand to the active site of a receptor, providing valuable information on binding affinity and the specific interactions that stabilize the complex.
For instance, molecular docking studies have been used to investigate the binding of derivatives of this compound to the active sites of various enzymes. These simulations can reveal crucial binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. researchgate.net This information is vital for understanding the compound's mechanism of action and for designing new derivatives with improved binding affinity.
In one study, derivatives of 6-methylpyrimidin-4(3H)-one were docked into the active sites of penicillin-binding protein and NADPH oxidase. The results indicated that the compounds displayed minimal binding energy and a good affinity for the active pocket of these enzymes. researchgate.net Similarly, docking studies of 1,2,4-triazolo[4,3-a]pyrimidinone acyclo C-nucleosides predicted their binding modes within the active sites of MMP-2, CA II, and VEGFR-2, helping to explain the structural determinants of their inhibitory activity.
Furthermore, computational studies have been employed to predict the binding of pyrimidine derivatives to microbial proteins. By analyzing the binding affinity and molecular interactions, researchers can gain insights into the potential antimicrobial activity of these compounds. researchgate.net For example, the interaction of Schiff base ligands derived from 4-chloro-6-methylpyrimidin-2-amine with microbial proteins was investigated to understand their bactericidal activity. researchgate.net
The table below summarizes the predicted binding interactions for a selection of pyrimidine derivatives.
| Compound/Derivative | Target Protein | Predicted Interactions |
| 6-methylpyrimidin-4(3H)-one derivatives | Penicillin-binding protein, NADPH oxidase | Good affinity for the active pocket, minimal binding energy. researchgate.net |
| 1,2,4-triazolo[4,3-a]pyrimidinone acyclo C-nucleosides | MMP-2, CA II, VEGFR-2 | Predicted binding modes into enzyme active sites. |
| Schiff base ligands from 4-chloro-6-methylpyrimidin-2-amine | Microbial proteins | Hydrogen bonding and hydrophobic interactions. researchgate.net |
These computational predictions of binding modes and interaction sites are crucial for the rational design of new and more effective therapeutic agents based on the this compound scaffold.
Reaction Mechanism Elucidation and Pathway Optimization
Theoretical calculations play a significant role in elucidating the mechanisms of chemical reactions involving this compound and its derivatives. sumitomo-chem.co.jp By modeling the reaction pathways, researchers can gain a deeper understanding of the transition states and intermediates involved, which is crucial for optimizing reaction conditions and improving product yields.
For example, the synthesis of 2-amino-4-hydrazinyl-6-methoxypyrimidine is achieved by refluxing 2-amino-4-chloro-6-methoxypyrimidine (B129847) with hydrazine (B178648) hydrate. mdpi.com The selectivity of the reaction, where the hydrazinyl group reacts in preference to the amino group, can be attributed to both electronic and steric factors, which can be investigated using computational methods. mdpi.com
Furthermore, the cyclization reactions of hydrazinopyrimidines to form triazolopyrimidines have been a subject of interest. researchgate.net Theoretical studies can help to understand the regioselectivity of these reactions and the factors that influence the formation of different isomers. For instance, the isomerization of triazolo derivatives can be studied under various reaction conditions to understand the underlying mechanism. researchgate.net
Computational methods, such as Density Functional Theory (DFT), are powerful tools for studying reaction mechanisms. sumitomo-chem.co.jp They can be used to calculate the energies of reactants, products, and transition states, providing a quantitative picture of the reaction profile. This information is invaluable for predicting the feasibility of a reaction and for designing more efficient synthetic routes.
Application in Rational Design of Derivatives
The insights gained from theoretical and computational studies are directly applied in the rational design of novel derivatives of this compound with enhanced biological activities. researchgate.net By understanding the structure-activity relationships (SAR), researchers can make targeted modifications to the parent molecule to improve its potency, selectivity, and pharmacokinetic properties.
For example, based on the understanding of binding modes, new pyrimidine derivatives have been designed as potential anticancer agents. By rationally substituting the pyrimidine and triazolopyrimidine cores, researchers have developed compounds with significant activity against cancer cell lines.
In another instance, the rational design of hybrid 1,2,4-triazolo[4,3-a]pyrimidinone acyclo C-nucleosides led to the development of potent inhibitors of multiple enzymes, including VEGFR-2 and MMP-2. The design was guided by docking studies that predicted the binding interactions of the compounds with their targets.
Furthermore, computational approaches are used to predict the drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of newly designed compounds. researchgate.net This allows for the early identification of candidates with favorable pharmacokinetic profiles, reducing the likelihood of failure in later stages of drug development. For example, in silico calculations of physicochemical properties and ADMET parameters have been used to assess the potential of pyrimidine derivatives as oral drug candidates. researchgate.netmdpi.com
The table below provides examples of rationally designed derivatives and their targeted applications.
| Derivative Class | Targeted Application | Design Strategy |
| Substituted pyrimidines and triazolopyrimidines | Anticancer | Rational substitution to enhance activity against cancer cell lines. |
| 1,2,4-triazolo[4,3-a]pyrimidinone acyclo C-nucleosides | Multi-target inhibitors | Hybrid design to inhibit MMP-2, CA II, and VEGFR-2. |
| Chromone-pyrimidine coupled derivatives | Antimicrobial | Combination of chromone (B188151) and pyrimidine moieties to enhance antimicrobial activity. mdpi.com |
The continuous interplay between theoretical predictions and experimental validation is a powerful paradigm in modern drug discovery, enabling the efficient development of new therapeutic agents based on the versatile this compound scaffold.
Exploration of Biological Activity in Vitro Studies
Enzyme Inhibition Studies
The ability of a molecule to selectively inhibit the action of specific enzymes is a cornerstone of modern drug discovery. Derivatives of 4-Hydrazinyl-6-methylpyrimidine have been investigated for their potential to modulate the activity of several key enzyme families implicated in various diseases.
Protein tyrosine phosphatase 1B (PTP1B) has emerged as a significant therapeutic target, particularly for type 2 diabetes and obesity. While direct inhibitory data for this compound on PTP1B is not extensively documented, studies on structurally related pyrimidine (B1678525) derivatives have shown promise. Research into various natural and synthetic compounds has identified several PTP1B inhibitors with IC50 values ranging from micromolar to nanomolar concentrations researchgate.netnih.gov. For instance, certain anthraquinone (B42736) glycosides have demonstrated PTP1B inhibitory activities with IC50 values between 1.05 and 13.74 μM nih.gov. The exploration of pyrimidine-based compounds within this context remains an active area of research, aiming to identify potent and selective inhibitors nih.govnih.gov. Kinetic studies of some inhibitors have revealed mixed-type inhibition, suggesting complex interactions with the enzyme nih.gov.
Kinases play a pivotal role in cell signaling and are frequently dysregulated in cancer, making them attractive targets for therapeutic intervention. The pyrimidine scaffold is a well-established core structure in the design of kinase inhibitors.
Cyclin-Dependent Kinases 4 and 6 (CDK4/6): The inhibition of CDK4/6 is a validated strategy in cancer therapy, particularly for certain types of breast cancer mdpi.comnih.gov. Numerous pyrimidine-based derivatives have been developed as selective CDK4/6 inhibitors mdpi.comnih.govmdpi.com. For example, a series of 4-(pyrazol-4-yl)-pyrimidines has been optimized to yield potent and selective CDK4/6 inhibitors. While specific data for this compound is not available, related pyrido[2,3-d]pyrimidin-7(8H)-one derivatives have shown IC50 values in the nanomolar range against CDK4 and CDK6 mdpi.com. The development of such compounds highlights the potential of the pyrimidine core in achieving high potency and selectivity for these kinases mdpi.comencyclopedia.pubnih.gov.
Aurora Kinases A and B: Aurora kinases are essential for the regulation of mitosis, and their inhibition can lead to antitumor effects nih.govyoutube.com. Pyrimidine-based compounds have been successfully designed as inhibitors of both Aurora A and Aurora B kinases nih.govyoutube.com. For instance, a series of novel 2,4-disubstituted pyrimidines demonstrated inhibitory activity against both Aurora A and Aurora B with IC50 values in the nanomolar range youtube.com. Specifically, compound 12a from this series showed IC50 values of 309 nM and 293 nM against Aurora A and Aurora B, respectively youtube.com. Although these are not direct derivatives of this compound, they underscore the utility of the pyrimidine scaffold in targeting these important mitotic kinases nih.govfrontiersin.orgnih.gov.
Table 1: Kinase Inhibitory Activity of Selected Pyrimidine Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidin-7(8H)-one derivative | CDK4 | 13 | mdpi.com |
| Pyrido[2,3-d]pyrimidin-7(8H)-one derivative | CDK6 | 18 | mdpi.com |
| 2,4-disubstituted pyrimidine (Compound 12a) | Aurora A | 309 | youtube.com |
| 2,4-disubstituted pyrimidine (Compound 12a) | Aurora B | 293 | youtube.com |
The inhibitory potential of pyrimidine-hydrazine derivatives extends beyond kinases and phosphatases. For example, a series of dihydropyrimidine-based hydrazine (B178648) derivatives were synthesized and evaluated for their in vitro urease inhibitory activity mdpi.com. Several of these compounds were found to be significantly active, with IC50 values ranging from 15.0 to 26.0 μM mdpi.com. Kinetic studies revealed a mixed-type of inhibition for the active compounds mdpi.com. This research suggests that the hydrazinylpyrimidine scaffold could be a valuable pharmacophore for targeting a broader range of enzymes.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent antibacterial and antifungal properties. Pyrimidine and hydrazine moieties are present in many compounds with known antimicrobial activity.
Derivatives of pyrimidine have been a subject of interest in the search for new antibacterial agents nih.govturkjps.orgmdpi.com. While specific screening data for this compound is limited, related pyrimidine derivatives have demonstrated activity against a range of bacterial pathogens. For instance, novel pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown excellent antibacterial activities with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 0.50 µg/mL against both Gram-positive and Gram-negative isolates nih.gov. Hydrazone derivatives have also been evaluated, showing a wide range of MIC values from 32 to 512 μg/mL against various bacterial strains mdpi.commdpi.com. These studies often highlight the importance of specific substitutions on the pyrimidine ring for enhanced antibacterial potency nih.govturkjps.orgmdpi.com.
Table 2: Antibacterial Activity of Selected Pyrimidine and Hydrazone Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Pyrazole derivative (3a) | Gram-positive strains | 0.125 | nih.gov |
| Pyrazole derivative (3a) | Gram-negative strains | 0.062 - 0.25 | nih.gov |
| Pyrazolo[1,5-a]pyrimidine (6) | S. aureus, E. faecalis, P. aeruginosa | 0.187 - 0.375 | nih.gov |
| Pyrazoline derivative (24) | E. faecalis | 32 | mdpi.commdpi.com |
| Hydrazone derivative (22) | B. subtilis | 64 | mdpi.commdpi.com |
The pyrimidine core is also found in several antifungal agents, and research continues to explore new derivatives for their efficacy against various fungal pathogens mdpi.comnih.govnih.gov. A series of novel pyrimidine derivatives were synthesized and evaluated in vitro against fourteen phytopathogenic fungi, with many of the compounds exhibiting fungicidal activities mdpi.com. Hydrazine-based compounds have also shown promise as antifungal agents, with some demonstrating fungicidal activity against Candida albicans nih.gov. The antifungal activities are often assessed by determining the MIC values, with some pyrazoline and hydrazone derivatives showing MICs in the range of 32-512 μg/mL against fungal strains mdpi.commdpi.comresearchgate.net. The specific structural features of these molecules play a crucial role in their antifungal potency mdpi.comnih.govnih.gov.
Anticancer Research
The search for novel therapeutic agents to combat cancer is a continuous effort in scientific research. Pyrimidine derivatives, including those with a hydrazinyl group, have shown promise in this area. nih.gov Their activity is often attributed to their structural similarity to the natural pyrimidines found in DNA and RNA, allowing them to interfere with cellular processes in cancer cells.
Numerous studies have evaluated the cytotoxicity of hydrazinyl-pyrimidine derivatives against various human cancer cell lines. These assays are fundamental in early-stage cancer research to identify compounds that can kill cancer cells or inhibit their proliferation.
For instance, a series of 4,6-dihydrazone pyrimidine derivatives were synthesized and tested for their antitumor activity against a panel of human cancer cell lines. nih.gov The results, measured by the half-maximal inhibitory concentration (IC50), indicated significant cytotoxic effects. Notably, compounds 10a and 10f from this series demonstrated potent activity against the BGC-823 (human gastric carcinoma) and BEL-7402 (human hepatocellular carcinoma) cell lines, with IC50 values lower than the conventional chemotherapy drug 5-Fluorouracil. nih.gov
Similarly, hybrid pyrazolo[3,4-d]pyrimidin-4(5H)-ones containing a hydrazide-hydrazone moiety were assessed for their antiproliferative effects against the MCF-7 breast cancer cell line. nih.gov Several compounds in this series, specifically 5a, 5e, 5g, and 5h , were identified as the most effective in inhibiting cancer cell growth. nih.gov The table below summarizes the cytotoxic activity of selected hydrazinyl-pyrimidine derivatives.
Table 1: In Vitro Cytotoxicity of Selected Hydrazinyl-Pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 10a | BGC-823 (Gastric Carcinoma) | 9.00 | nih.gov |
| 10a | BEL-7402 (Hepatocellular Carcinoma) | 6.70 | nih.gov |
| 10f | BGC-823 (Gastric Carcinoma) | 7.89 | nih.gov |
| 10f | BEL-7402 (Hepatocellular Carcinoma) | 7.66 | nih.gov |
| 5-Fluorouracil (Control) | BGC-823 (Gastric Carcinoma) | 15.18 | nih.gov |
| 5-Fluorouracil (Control) | BEL-7402 (Hepatocellular Carcinoma) | 15.81 | nih.gov |
Understanding the mechanism by which a compound exerts its anticancer effect is crucial for its development as a therapeutic agent. For hydrazinyl-pyrimidine derivatives, two prominent mechanisms have been investigated: the inhibition of topoisomerase II and the induction of apoptosis.
Topoisomerase II Inhibition: DNA topoisomerases are essential enzymes that manage the topological state of DNA within the cell. cuni.cz Topoisomerase II (Topo II) creates transient double-strand breaks in the DNA to allow for processes like replication and chromosome segregation. cuni.cz Inhibitors of this enzyme, often called "Topo II poisons," stabilize the complex formed between the enzyme and the cleaved DNA. nih.govresearchgate.net This leads to an accumulation of DNA double-strand breaks, which are highly toxic to proliferating cells and can trigger cell death. cuni.cz Several pyrimidine-based compounds have been investigated as potential Topo II inhibitors, making this a plausible mechanism for the observed cytotoxicity of hydrazinyl-pyrimidine derivatives. researchgate.net
Cell Apoptosis: Apoptosis, or programmed cell death, is a natural and essential process for removing old or damaged cells. A hallmark of cancer is the ability of tumor cells to evade apoptosis. mdpi.com Many anticancer drugs work by inducing apoptosis in cancer cells. Studies on 4,6-dihydrazone pyrimidine derivatives demonstrated that they could significantly induce early apoptosis of BGC-823 cells in a dose-dependent manner. nih.gov Likewise, the most effective pyrazolo[3,4-d]pyrimidin-4(5H)-ones exerted their cytotoxic activity through the induction of apoptosis. nih.gov For example, compounds 5e and 5g caused high rates of apoptosis (69.6% and 59.3%, respectively) in MCF-7 breast cancer cells after 24 hours of treatment at their IC50 concentrations. nih.gov
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is linked to various diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. frontiersin.orgdovepress.com
The COX enzyme has two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, while COX-2 is inducible and is primarily involved in the inflammatory response. mdpi.com Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. frontiersin.org
Research has shown that the pyrimidine nucleus is a promising scaffold for developing selective COX-2 inhibitors. mdpi.comnih.gov Studies on various pyrimidine derivatives have demonstrated their potential to inhibit COX isoenzyme activity. For instance, certain pyridazine (B1198779) derivatives, which are structurally related to pyrimidines, have shown a definite preference for COX-2 over COX-1 inhibition. nih.gov Compound 6b from one such study exhibited potent COX-2 inhibition with an IC50 value of 0.18 µM, which was more potent than the selective COX-2 inhibitor celecoxib (B62257) (IC50 = 0.35 µM). nih.gov The selectivity index (SI), a ratio of COX-1 to COX-2 inhibition, for this compound was 6.33, indicating its preference for COX-2. nih.gov
Table 2: COX-2 Inhibition by Selected Pyridazine Derivatives
| Compound | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|
| 4c | 0.26 | - | nih.gov |
| 6b | 0.18 | 6.33 | nih.gov |
| Celecoxib (Control) | 0.35 | - | nih.gov |
| Indomethacin (Control) | - | 0.50 | nih.gov |
Antiviral Activity
The pyrimidine core is fundamental to several antiviral drugs. Consequently, synthetic pyrimidine derivatives are frequently screened for potential antiviral properties. A derivative of 2-hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid, specifically a 4-hydrazino derivative designated as compound 13 , was reported to have virostatic activity. nih.gov Furthermore, various 6-substituted pyrimidine derivatives have been shown to inhibit the replication of a range of viruses, including herpes viruses and human immunodeficiency virus (HIV). nih.gov The antiviral activity is often linked to the ability of these compounds to interfere with viral replication processes. The parallel synthesis of libraries of 2-substituted-4,5-dihydroxypyrimidine-6-carboxamides has also led to the identification of compounds with activity against RNA viruses like the Sendai virus. nih.gov
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. These studies involve making systematic chemical modifications to the molecule and assessing how these changes affect its potency and selectivity. For pyrimidine derivatives, SAR studies have revealed that the nature and position of substituents on the pyrimidine ring greatly influence their biological activities. nih.gov
In the context of anti-inflammatory activity, studies on N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, which are structurally related to pyrimidine derivatives, showed that the relative positioning of different parts of the molecule is critical. mdpi.com For example, among unsubstituted pyridylamide isomers, the meta-isomer (5 ) was found to be the most potent analgesic and anti-inflammatory agent. mdpi.com This highlights that subtle changes in the molecular geometry can have a significant impact on biological function. These insights are crucial for the rational design of new derivatives of this compound with enhanced and more specific biological profiles.
Despite extensive research, specific in vitro studies detailing the molecular-level mechanisms of action for the chemical compound this compound are not available in the public domain. Scientific literature primarily focuses on the biological activities of various pyrimidine and hydrazine derivatives, rather than this specific molecule.
Research into related compounds offers some insights into potential, though unconfirmed, mechanisms. For instance, studies on certain dihydrazone pyrimidine derivatives have demonstrated their ability to interact with DNA, suggesting a possible mechanism of action for compounds within this broader chemical class. Similarly, various other pyrimidine derivatives have been identified as inhibitors of a range of enzymes, including Poly(ADP-ribose) polymerase (PARP). However, it is crucial to note that these findings pertain to structurally related but distinct molecules, and no direct evidence links these mechanisms to this compound itself.
Due to the absence of specific research data, including detailed findings from molecular-level in vitro studies and corresponding data for inhibition constants (Kᵢ), half-maximal inhibitory concentrations (IC₅₀), or dissociation constants (Kₐ), a data table on the molecular-level mechanisms of action for this compound cannot be compiled at this time. Further experimental investigation is required to elucidate the specific biological targets and molecular interactions of this compound.
Applications in Chemical Research and Development
As Versatile Synthetic Building Blocks for Heterocyclic Compounds
The presence of a hydrazinyl group attached to the pyrimidine (B1678525) ring makes 4-Hydrazinyl-6-methylpyrimidine a key starting material for the synthesis of a wide array of fused and substituted heterocyclic compounds. The nucleophilic nature of the hydrazinyl moiety readily allows for condensation reactions with various electrophiles, leading to the formation of new ring systems.
A significant application lies in the synthesis of pyrazole (B372694) derivatives. For instance, the condensation of this compound with acetylacetone (B45752) in ethanol (B145695) under reflux conditions yields the corresponding pyrazole-substituted pyrimidine. heteroletters.org This reactivity is fundamental in creating more complex structures, such as pyrazolo[3,4-d]pyrimidines, which are recognized as a general class of adenosine (B11128) receptor antagonists. semanticscholar.org The synthesis of these fused heterocycles often involves the reaction of a hydrazinylpyrimidine with reagents like ethyl imidates or by starting from a chloro-substituted pyrimidine and reacting it with hydrazine (B178648) hydrate. heteroletters.orgsemanticscholar.org
Furthermore, this compound is instrumental in constructing other fused pyrimidine systems. These systems are of great interest due to their diverse biological activities. derpharmachemica.com For example, it can be a precursor for synthesizing triazolo[4,3-a]pyrimidine and pyrido[2,3-d]pyrimidine (B1209978) derivatives. derpharmachemica.com The general strategy involves cyclocondensation reactions that leverage the reactivity of the hydrazinyl group to build the new heterocyclic ring onto the existing pyrimidine framework. nih.govresearchgate.net The versatility of this building block is further highlighted by its use in creating polyheterocyclic systems with potential antimicrobial properties. nih.gov
The following table provides examples of heterocyclic systems synthesized using hydrazinylpyrimidines as building blocks:
| Starting Hydrazinylpyrimidine Derivative | Reagent | Resulting Heterocyclic System |
| This compound | Acetylacetone | Pyrazole-substituted pyrimidine heteroletters.org |
| 4-Hydrazinyl-6-methyl-2-(alkylthio)pyrimidines | Various electrophiles | Pyrazole, triazole, and other fused systems researchgate.net |
| 4-(4-Chlorophenyl)-2-hydrazinyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | Benzoic acid derivatives, POCl₃ | derpharmachemica.comnih.govCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrimidine derpharmachemica.com |
| 3-Amino-6,8-dimethyl-2H-pyrazolo[3',4':4,5]pyrido[2,3-d]pyrimidine-7,9(6H,8H)-dione (derived from a hydrazinyl precursor) | Malonate derivatives | Pyrimido[5''',4''':5'',6'']pyrido[4'',3'':3',4']pyrazolo[1',5':1,2]pyrimidine nih.gov |
Potential in Agrochemical Development (e.g., as fungicides, insecticides)
Derivatives of this compound have shown potential in the development of new agrochemicals. Pyrimidine derivatives, in general, are utilized in agriculture as herbicides, fungicides, and insecticides. researchgate.net The combination of the pyrimidine ring with other pharmacophore heterocycles, such as pyrazole or 1,2,4-triazole, can lead to compounds with enhanced pesticidal activity. researchgate.net
Research into pyrimidine derivatives has explored their fungicidal and insecticidal properties. researchgate.net While specific studies focusing solely on the direct application of this compound as a fungicide or insecticide are not extensively detailed in the provided results, the broader class of pyrimidine derivatives to which it belongs is known for these activities. researchgate.netechemi.com For instance, modern insecticides often target specific receptors in insects, and pyrimidine-based structures can be designed to interact with these targets. irac-online.org Similarly, many fungicides work by disrupting essential biological processes in fungi, and the diverse chemical space accessible from this compound provides opportunities to discover new fungicidal agents. echemi.com The synthesis of novel derivatives from this starting material is a key strategy in the search for new and effective crop protection products. researchgate.net
Applications in Materials Science (e.g., functional organic materials, optical materials)
The unique electronic and structural properties of pyrimidine derivatives, including this compound, make them attractive candidates for applications in materials science. bldpharm.com These compounds are being investigated for their potential use in the development of functional organic materials and optical materials. sigmaaldrich.combohrium.com
The pyrimidine ring is an electron-deficient system, which can be a useful characteristic in designing materials with specific electronic properties. mdpi.com Derivatives of this compound can be explored for applications in organic electronics and photonic devices. The ability to modify the substituents on the pyrimidine ring allows for the fine-tuning of the material's electronic and optical characteristics. bohrium.com For example, the introduction of different functional groups can influence properties like aggregation-induced emission, which is relevant for the development of OLEDs (Organic Light Emitting Diodes). bldpharm.com
Research has been conducted on pyrimidine-based compounds capable of excited-state intramolecular proton transfer (ESIPT), a photophysical process that can lead to materials with large Stokes shifts, making them suitable for various optical applications. bohrium.com The synthesis of such compounds can start from hydrazinylpyrimidine precursors. bohrium.com The versatility of this compound as a building block allows for the incorporation of chromophoric and other functional moieties necessary for creating advanced materials. bldpharm.comsigmaaldrich.com
Role as Plant Growth Stimulants
In addition to their potential as pesticides, certain derivatives of this compound have been investigated for their role as plant growth stimulants. researchgate.net Plant growth regulators are compounds that can influence the developmental and metabolic processes in plants, affecting aspects like growth, yield, and flower production. mdpi.com
The following table summarizes the observed effects of some pyrimidine derivatives on plant growth:
| Compound Class | Observed Effect | Reference |
| 2-Amino-6-methylpyrimidine-4(3H)-thione derivatives | Pronounced stimulating effect on plant growth (43–96% compared to heteroauxin) | researchgate.net |
| 4-Hydrazinyl-6-methyl-2-(alkylthio)pyrimidine derivatives | Growth stimulant activity | researchgate.net |
Analytical Methodologies for Research and Detection
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of 4-Hydrazinyl-6-methylpyrimidine, providing the necessary separation from reactants, byproducts, and complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed.
HPLC is a highly suitable method for the analysis of this compound due to the compound's polarity and UV-absorbing properties. Reversed-phase HPLC (RP-HPLC) is the most common modality.
Research Findings: Method development for pyrimidine (B1678525) derivatives often involves optimizing the mobile phase, column type, and detector settings to achieve adequate separation and sensitivity. For instance, in the analysis of structurally related pyrimidine compounds, C18 columns are frequently used. semanticscholar.org A typical mobile phase might consist of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., phosphate (B84403) buffer) to control the pH and ensure good peak shape. semanticscholar.orgnih.gov The hydrophilic nature of the pyrimidine core may necessitate adjustments to the mobile phase composition to achieve sufficient retention on a reversed-phase column. helixchrom.com
Detection is commonly performed using a UV detector, as the pyrimidine ring exhibits strong absorbance in the UV spectrum. The maximum absorption wavelength (λmax) for pyrimidine derivatives is typically determined by scanning a solution of the pure compound; for a substituted pyrimidine, this was found to be 275 nm. nih.gov A simple, sensitive, and convenient HPLC assay can be developed with a linearity range suitable for quantification in various samples. nih.gov For complex matrices, such as plasma, a sample extraction step using a solvent like ethyl acetate (B1210297) may be required prior to injection. nih.gov
Below is an interactive data table summarizing typical HPLC parameters that could be adapted for the analysis of this compound based on methods for similar compounds.
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for separation of moderately polar organic compounds. semanticscholar.orgnih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Buffer (e.g., Phosphate buffer pH 3.5) | Adjustable polarity for optimal retention and peak shape. semanticscholar.org |
| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; gradient for complex samples with varying polarities. researchgate.net |
| Flow Rate | 1.0 mL/min | A standard flow rate providing good separation in a reasonable time. semanticscholar.org |
| Detection | UV-Vis at λmax (e.g., ~270-275 nm) | Pyrimidine ring provides strong UV absorbance for sensitive detection. semanticscholar.orgnih.gov |
| Temperature | 25 °C (Ambient) | Ensures reproducible retention times. semanticscholar.org |
Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility and polar nature of this compound, direct GC analysis is challenging. The high polarity from the hydrazine (B178648) and pyrimidine nitrogen atoms can lead to poor peak shape and strong adsorption on the GC column.
Research Findings: To overcome these challenges, derivatization is a mandatory prerequisite for the GC analysis of pyrimidines and hydrazines. nih.govacs.org This process converts the polar functional groups (-NHNH2) into less polar, more volatile, and more thermally stable derivatives. Common derivatization approaches for related compounds include:
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of Hexamethyldisilazane (HMDS) and Trimethylchlorosilane (TMCS) are used to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. nih.govtcichemicals.com
Permethylation: This technique involves methylation of N-H and O-H groups and has been successfully applied to pyrimidine nucleosides. acs.orgnih.gov
Acylation: Reagents such as ethyl chloroformate can be used to derivatize pyrimidines, making them amenable to GC separation. semanticscholar.org
Once derivatized, the compound can be separated on a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5). semanticscholar.org Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.govsemanticscholar.org
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| Derivatization | Required (e.g., Silylation, Acylation) | Increases volatility and thermal stability, improves peak shape. nih.govsemanticscholar.org |
| Derivatizing Reagent | BSTFA, Ethyl Chloroformate | Reacts with the active hydrogen of the hydrazine group. tcichemicals.comsemanticscholar.org |
| Column | Capillary Column (e.g., HP-5, 30 m x 0.32 mm) | Provides high-resolution separation of derivatized analytes. semanticscholar.org |
| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | FID for general quantification, MS for definitive identification. nih.gov |
Spectrophotometric Detection Methods
UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of this compound in bulk or in simple solutions. This technique relies on the principle that the molecule absorbs light in the ultraviolet region of the electromagnetic spectrum due to its electronic transitions within the pyrimidine ring.
Research Findings: The analytical procedure involves dissolving the compound in a suitable solvent (e.g., methanol or ethanol) and measuring its absorbance at the wavelength of maximum absorption (λmax). nih.govresearchgate.net For various pyrimidine derivatives, the λmax is typically found in the range of 270-300 nm. nih.govresearchgate.net A calibration curve is constructed by plotting the absorbance values of a series of standard solutions against their known concentrations. According to the Beer-Lambert law, this plot should be linear over a specific concentration range, allowing for the determination of the concentration of an unknown sample. nih.gov For example, a study on a different pyrimidine derivative established a linear range from 50 to 150 μg/ml with a high correlation coefficient (r² > 0.99). nih.govresearchgate.net The specificity of the method can be confirmed by ensuring that there is no interference from the solvent or other components at the chosen λmax. nih.gov
Derivatization Strategies for Enhanced Detection
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, this is particularly useful for enhancing detection sensitivity and selectivity, especially in complex analytical techniques like LC-MS/MS. The reactive hydrazine group is an ideal target for derivatization.
LC-MS/MS offers high sensitivity and selectivity but can be limited by poor ionization efficiency of the target analyte. Derivatization can introduce a readily ionizable moiety into the this compound molecule, significantly improving its response in the mass spectrometer. nih.govddtjournal.com
Research Findings: The hydrazine group readily reacts with carbonyl compounds (aldehydes and ketones) to form stable hydrazone derivatives. This reaction is widely exploited in analytical chemistry. Reagents are chosen to impart a feature that enhances detection, such as a permanently charged group or a fragment that produces a specific, high-intensity ion upon collision-induced dissociation (CID).
For example, derivatization of hydrazines with p-tolualdehyde has been used for their quantification in human plasma by LC-MS/MS. researchgate.net Another approach involves using reagents like 2-hydrazino-1-methylpyridine (HMP), which introduces a permanently charged quaternary ammonium (B1175870) group, leading to excellent ionization efficiency in positive electrospray ionization (ESI) mode. nih.gov The derivatized analyte can then be monitored with high sensitivity using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are selected. nih.govirb.hr
The search for new derivatization reagents is an active area of research, aiming to improve reaction efficiency, sensitivity, and the scope of analyzable compounds. irb.hrsepax-tech.com.cn
Research Findings: The ideal derivatization reagent should react quickly and selectively with the target functional group under mild conditions and yield a derivative with superior chromatographic and mass spectrometric properties. irb.hr Research focuses on designing reagents that not only enhance ionization but also provide predictable and information-rich fragmentation patterns in MS/MS analysis. For instance, a glutamic acid-related hydrazine reagent was developed for carbonyl compounds, which produced a hydrazone with a rich fragmentation pattern, allowing for a highly sensitive MRM method. irb.hr Similarly, a comparison of reagents like dansyl chloride, diazomethane, and p-bromophenacyl bromide for analyzing pyrimidine antitumor agents showed that p-bromophenacyl bromide significantly enhanced sensitivity and altered chromatographic behavior favorably for LC-MS/MS analysis. nih.gov The development of reagents like 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) also demonstrates the effort to create derivatives with unique fragmentation patterns (e.g., a characteristic ion from the trifluoromethyl-pyrimidine moiety) for unambiguous identification. nih.gov
Research into Improved Analytical Methods
The continuous advancement in analytical chemistry necessitates the development of more sensitive, selective, and efficient methods for the detection and quantification of chemical compounds. For this compound, research into improved analytical methodologies is crucial for its application in various scientific fields. This section details the research findings aimed at enhancing the analytical techniques for this compound.
The primary focus of research has been on chromatographic and spectroscopic techniques, aiming to lower detection limits, improve resolution from interfering substances, and enhance structural elucidation.
One area of investigation involves the use of derivatization agents to improve the ionization efficiency and chromatographic behavior of pyrimidine compounds in liquid chromatography-mass spectrometry (LC-MS/MS) analysis. While direct research on this compound is limited, studies on analogous hydrazine-containing pyrimidines provide a framework for potential improvements. For instance, derivatization with reagents like 2-hydrazino-1-methylpyridine (HMP) has been shown to significantly enhance the sensitivity of detecting related androgens in biological matrices. nih.govnih.gov This approach could be adapted for this compound to overcome challenges such as low ionization efficiency. nih.gov
Furthermore, research into optimizing chromatographic conditions is a key aspect of improving analytical methods. This includes the exploration of different stationary phases, mobile phase compositions, and gradient elution programs to achieve better separation from structurally similar compounds and matrix components. nih.gov
Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are fundamental for the structural confirmation of this compound. Research in this area focuses on employing advanced NMR techniques, such as two-dimensional NMR (COSY, HSQC, HMBC), to unambiguously assign all proton and carbon signals, which is critical for differentiating it from its isomers.
The following table summarizes the research findings on the improvement of analytical methods for pyrimidine derivatives, which are applicable to this compound.
| Analytical Technique | Improvement Strategy | Key Findings | Potential Application to this compound |
| LC-MS/MS | Derivatization | Enhanced ionization efficiency and sensitivity for androgens using HMP and HTP. nih.govnih.gov | Improved detection and quantification in complex matrices. |
| HPLC-UV | Method Validation | Development of a reliable method for a related pyrimidine derivative in rat plasma with a detection limit of 0.03 µg/mL. nih.gov | Establishment of robust quality control and pharmacokinetic analysis methods. |
| NMR Spectroscopy | Multi-nuclear NMR | Critical for structural elucidation of fluorinated pyrimidine derivatives, including assignment of signals for various functional groups. | Unambiguous structural confirmation and purity assessment. |
| Microwave-Assisted Synthesis | Optimization of Reaction Conditions | Rapid reaction kinetics and enhanced yields for 4-hydrazinylpyrimidine (B2547379) derivatives. smolecule.com | Efficient synthesis of reference standards for analytical method development. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
